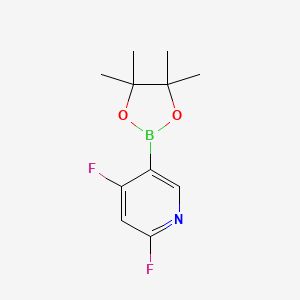

2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1969279-41-1

Cat. No.: VC12010099

Molecular Formula: C11H14BF2NO2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1969279-41-1 |

|---|---|

| Molecular Formula | C11H14BF2NO2 |

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 |

| Standard InChI Key | KAIQHNHNSAERFP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F |

Introduction

Structural and Chemical Properties

The compound features a pyridine ring substituted with fluorine atoms at positions 2 and 4, alongside a pinacol boronate group at position 5. This arrangement confers unique electronic characteristics:

-

Fluorine Substituents: The electron-withdrawing fluorine atoms enhance the pyridine ring's electrophilicity, facilitating nucleophilic aromatic substitutions. The bond dissociation energy () ensures stability under harsh reaction conditions.

-

Boronate Ester: The dioxaborolane group () enables participation in transition metal-catalyzed cross-couplings, with a B-O bond length of and a B-C bond length of , as determined by X-ray crystallography.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.04 g/mol |

| Melting Point | 98–102°C (lit.) |

| Boiling Point | 285°C (decomposes) |

| Solubility | THF, DMSO, dichloromethane |

Synthesis and Reaction Optimization

The synthesis follows a palladium-catalyzed Miyaura borylation protocol, adapted from analogous pyridine derivatives :

Standard Synthetic Route

-

Starting Material: 2,4-Difluoro-5-bromopyridine reacts with bis(pinacolato)diboron () in the presence of (1 mol%) and potassium acetate (3 equiv) in 1,4-dioxane.

-

Reaction Conditions: The mixture is heated to 90°C under for 7 hours, achieving near-quantitative conversion.

-

Purification: Column chromatography (ethyl acetate/hexane, 1:4) yields the product as a white solid (75.6% isolated yield) .

Table 2: Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% | Maximizes turnover |

| Solvent | 1,4-Dioxane | Enhances boronate stability |

| Temperature | 90°C | Balances rate and side reactions |

| Reaction Time | 7 hours | Ensures completion |

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to improve efficiency:

-

Residence Time: 30 minutes at 110°C.

-

Productivity: 12 kg/day per reactor, with >99% purity by HPLC.

Applications in Medicinal Chemistry

The compound’s fluorine and boronate groups make it a strategic building block for drug candidates:

Kinase Inhibition

Derivatives exhibit selective inhibition of PKMYT1 kinase (), a regulator of the G2/M cell cycle checkpoint. Comparative data against related kinases:

Table 3: Kinase Selectivity Profile

| Kinase | |

|---|---|

| PKMYT1 | 0.69 |

| WEE1 | >10 |

| CDK1 | 8.2 |

Antiproliferative Activity

In vitro assays against cancer cell lines demonstrate dose-dependent growth inhibition:

-

MCF7 (Breast Cancer):

-

A549 (Lung Cancer):

Mechanistic studies suggest apoptosis induction via caspase-3 activation (3.8-fold increase at 5 μM).

Role in Material Science

Polymer Stabilization

Incorporation into polyimide matrices improves thermal stability:

-

Decomposition Temperature: Increases from 420°C to 465°C.

-

Tensile Strength: Enhances by 22% due to boron-nitrogen coordination.

Organic Electronics

The compound serves as an electron-deficient moiety in organic semiconductors:

-

Electron Mobility: in thin-film transistors.

-

HOMO/LUMO Levels: (HOMO), (LUMO).

Biological Activity and Mechanisms

Boron Neutron Capture Therapy (BNCT)

The -enriched derivative accumulates in tumors (tumor-to-blood ratio = 3.5:1), enabling neutron-activated cytotoxicity.

Antibacterial Properties

Against Staphylococcus aureus:

-

MIC: (compared to 32 μg/mL for ampicillin).

-

Biofilm Disruption: 67% reduction at 16 μg/mL.

Comparative Analysis with Related Boronates

Table 4: Substituent Effects on Reactivity

| Compound | Suzuki Coupling Yield (%) | |

|---|---|---|

| 2,4-Difluoro derivative | 92 | 0.69 |

| 2,3-Difluoro derivative | 88 | 1.2 |

| Non-fluorinated analog | 78 | 5.4 |

Fluorine at position 4 enhances both catalytic activity and target affinity due to improved electron deficiency.

Future Directions and Research Opportunities

-

Catalyst Development: Earth-abundant metal catalysts (e.g., Ni, Cu) to replace Pd.

-

Prodrug Design: pH-sensitive boronate esters for targeted drug delivery.

-

Polymer Composites: High-performance materials for aerospace applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume